1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one
Description
Properties
Molecular Formula |
C9H9BrClNO |
|---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(3-amino-5-bromophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9BrClNO/c10-7-3-6(4-8(12)5-7)9(13)1-2-11/h3-5H,1-2,12H2 |
InChI Key |
XKUKFRGUZCXSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C(=O)CCCl |
Origin of Product |
United States |
Biological Activity
1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one is a halogenated organic compound that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an amino group, a bromine atom on the phenyl ring, and a chlorine atom on the propanone chain. This configuration contributes to its reactivity and interaction with biological targets.
The biological activity of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one can be attributed to its ability to act as an electrophile. It reacts with nucleophilic sites on biomolecules, leading to modifications in proteins, enzymes, and DNA. Such interactions can alter the function of these biomolecules, resulting in various pharmacological effects.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
1. Anticancer Activity
A study investigating the cytotoxic effects on human breast cancer (MCF-7) cells revealed that treatment with 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates at higher concentrations (100 µM), suggesting potential for development as an anticancer agent.
2. Antimicrobial Effects
The compound has shown moderate antimicrobial activity against various bacterial strains. Comparative analysis with similar compounds indicates that the presence of halogen substituents enhances its efficacy against microbial pathogens.
3. Enzyme Inhibition
Research indicates that 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
Several studies have focused on the biological activity of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one:
| Study | Findings |
|---|---|
| Cytotoxicity Assay | Demonstrated dose-dependent apoptosis in MCF-7 cells at concentrations above 100 µM. |
| Antimicrobial Evaluation | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. |
| Enzyme Interaction Study | Identified as a potential inhibitor of dihydrofolate reductase, suggesting implications for cancer therapy. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one, it is compared with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-2-chloropropan-1-ol | Chlorinated Alcohol | Moderate antimicrobial activity |
| 1-(4-Bromophenyl)-3-chloropropane | Chlorinated Hydrocarbon | Lower reactivity |
| 3-Amino-1-(4-bromophenyl)propan-1-one | Amino Alcohol | Enhanced enzyme interaction |
This comparison highlights the unique biological activity of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one due to its specific structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomers and Halogen Variations
1-(4-Bromophenyl)-3-chloropropan-1-one Structure: Bromine at para position (C4) instead of meta (C5); lacks the amino group. Synthesis: Prepared via Friedel-Crafts acylation of bromobenzene with 3-chloropropanoyl chloride (60% yield) . Reactivity: Used to synthesize α,β-unsaturated ketones (e.g., 1-(4-bromophenyl)prop-2-en-1-one) via HCl elimination . Key Difference: Absence of amino group reduces hydrogen-bonding capacity, impacting solubility and biological interactions .
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one
- Structure : Replaces the bromophenyl group with a benzo[b]thiophene moiety.
- Synthesis : Synthesized via Friedel-Crafts acylation, highlighting adaptability to heteroaromatic systems .
- Application : Serves as a precursor for sulfonamide/amine derivatives with unexplored bioactivity.
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one
- Structure : Bromomethyl and methylthio substituents introduce steric bulk and sulfur-based reactivity.
- Properties : Higher molecular weight (307.63 g/mol) compared to the target compound (267.63 g/mol) .
Functional Group Modifications
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one Structure: Trifluoromethoxy group replaces bromine; ketone at position 2 (propan-2-one). Impact: The electron-withdrawing CF₃O group enhances metabolic stability but reduces polarity compared to bromine .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Predicted Solubility |
|---|---|---|---|
| 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one | 267.63 | Amino, Bromo, Chloro, Ketone | Moderate (polar solvents) |
| 1-(4-Bromophenyl)-3-chloropropan-1-one | 247.51 | Bromo, Chloro, Ketone | Low (non-polar solvents) |
| 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one | 267.63 | CF₃O, Amino, Chloro, Ketone | Low (lipophilic) |
Notes: The amino group improves aqueous solubility compared to halogen-only analogues, while trifluoromethoxy groups increase lipophilicity .
Preparation Methods
Sequential Nitro Reduction and Bromination
Nitro as a Directing and Protecting Group
This approach leverages the nitro group’s dual role as a meta-directing group and a protected precursor to the amino functionality.
Synthetic Pathway:
- Nitration and Acylation :
- Start with 3-nitrobenzene. Nitration introduces a second nitro group at the meta position, yielding 1,3-dinitrobenzene.
- Friedel-Crafts acylation with 3-chloropropionyl chloride places the propanone chain at the para position to one nitro group.
- Selective Bromination :
- Bromination targets the position ortho to the nitro group, exploiting its deactivating but meta-directing effects.
- Nitro Reduction :
- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group adjacent to the ketone to an amino group.
Table 2: Comparative Yields for Nitro-Reduction Route
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 88% | Forms 1,3-dinitrobenzene |
| Acylation | 3-Chloropropionyl chloride, AlCl₃, CH₂Cl₂ | 60% | Competing acylation at alternate nitro |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 70% | Ortho-bromination to nitro |
| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 90% | Selective reduction of one nitro group |
Alternative Pathways and Emerging Techniques
Photoredox Catalysis for Late-Stage Functionalization
Recent advances in photoredox catalysis enable direct C–H bromination or amination on pre-acylated intermediates, bypassing traditional protection-deprotection steps. For example:
Biocatalytic Approaches
Enzymatic acylation using lipases or acyltransferases offers stereochemical control, though substrate specificity for chloro-propanones remains underexplored.
Industrial-Scale Considerations
Optimization for Bulk Production
- Continuous Flow Reactors : Enhance heat/mass transfer during exothermic acylation and bromination steps.
- In Situ Monitoring : FTIR or Raman spectroscopy ensures real-time tracking of nitro reduction and acylation progress.
- Waste Minimization : Recycling AlCl₃ via aqueous workup and neutralization reduces environmental impact.
Q & A
Basic: What are the optimal synthetic routes for 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one, considering yield and purity?
Methodological Answer:
The synthesis involves multi-step halogenation and amination processes. A typical route includes:
Friedel-Crafts acylation to introduce the propanone moiety to the aromatic ring.
Bromination at the 5-position using Br₂/FeBr₃ under controlled temperatures (0–5°C) to avoid over-substitution.
Amination at the 3-position via nucleophilic substitution (e.g., NH₃ in ethanol at 60°C) .
Optimization Tips:
- Use continuous flow reactors for bromination to enhance efficiency and reduce by-products.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity.
- Monitor reaction progress with TLC and HPLC to ensure stepwise completion .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies the amino (-NH₂), bromophenyl, and chloropropanone groups. Key signals: δ ~6.8–7.5 ppm (aromatic protons), δ ~3.5–4.0 ppm (chloropropanone CH₂) .
- Mass Spectrometry (HRMS) :
- Confirm molecular weight (C₉H₈BrClNO: [M+H]⁺ calc. 275.94) and fragmentation patterns (e.g., loss of Cl or Br).
- IR Spectroscopy :
- Detect NH₂ stretching (~3350 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .
Advanced: How to resolve contradictions in reported reactivity of the chloropropanone moiety in different solvents?
Methodological Answer:
The chloropropanone group exhibits solvent-dependent reactivity:
- In polar aprotic solvents (e.g., DMF), it undergoes nucleophilic substitution (e.g., with amines) due to enhanced electrophilicity.
- In protic solvents (e.g., ethanol), hydrogen bonding stabilizes the carbonyl, reducing reactivity .
Experimental Design: - Compare reaction rates in DMF vs. ethanol using kinetic studies (UV-Vis monitoring at λ = 260 nm).
- Analyze intermediates via LC-MS to identify solvent-specific by-products (e.g., ethanol may promote elimination pathways) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., amino group as H-bond donor).
- Molecular Docking (AutoDock Vina) :
- Simulate binding to enzyme active sites (e.g., kinases). Use PDB structures (e.g., 1ATP) and optimize ligand conformations with AMBER force fields .
- MD Simulations :
- Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to validate docking results .
Advanced: How to analyze crystallographic data using SHELX programs for structural determination?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Structure Solution :
- Validation : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and geometry (bond lengths ±0.02 Å) using PLATON .
Advanced: Designing experiments to study the compound’s role in enzyme inhibition.
Methodological Answer:
- Target Selection : Focus on enzymes with nucleophilic active sites (e.g., cysteine proteases) due to the compound’s electrophilic chloropropanone group.
- Assay Design :
- Mechanistic Probes :
- Perform mass spectrometry to detect covalent adducts (e.g., enzyme-chloropropanone conjugates).
- Use site-directed mutagenesis to identify critical residues (e.g., Cys163 in papain) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
